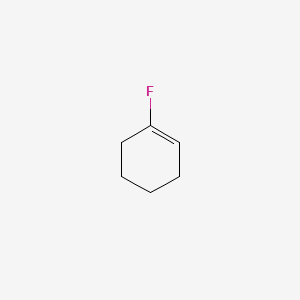

1-Fluorocyclohexene

説明

Significance within Contemporary Organofluorine Chemistry Research

1-Fluorocyclohexene has emerged as a significant compound within the field of organofluorine chemistry due to its role as a versatile synthetic intermediate and a model for studying the influence of fluorine on chemical reactivity. The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties, a fact that has made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science. oup.comresearchgate.net this compound serves as a key precursor in the synthesis of more complex fluorinated molecules.

A notable application of this compound is its role as the sole intermediate in the palladium-catalyzed dehydrofluorodehydrogenation of 1,1-difluorocyclohexane (B1205268) to produce fluorobenzene (B45895). oup.comoup.comresearchgate.net Fluorobenzene is a crucial starting material for numerous commercial manufacturing processes. oup.com This synthetic route highlights the importance of this compound in providing access to valuable fluoroaromatic compounds. oup.comoup.comresearchgate.net

Furthermore, this compound and its derivatives are valuable building blocks in organic synthesis. For instance, they participate in Diels-Alder reactions with various dienophiles to yield functionalized this compound derivatives, demonstrating their utility in constructing complex cyclic systems. thieme-connect.comresearchgate.net The compound is also a subject of mechanistic studies, for example, in [2+2] cycloaddition reactions with chlorosulfonyl isocyanate (CSI), which provides insights into the reactivity of fluorinated alkenes. dtic.mil Its reactions are studied to understand the effects of the vinyl fluorine atom on reaction pathways, such as whether a reaction proceeds via a stepwise or concerted mechanism. dtic.mil

Contextualization within Vinyl Fluoride (B91410) and Cyclohexene (B86901) Chemistry

This compound can be understood by considering its identity as both a vinyl fluoride and a substituted cyclohexene. Vinyl fluorides are a class of organofluorine compounds characterized by a fluorine atom attached directly to a carbon-carbon double bond. The first synthesis of the parent compound, vinyl fluoride, was achieved by Frédéric Swarts in 1901. researchgate.netwikipedia.org Industrially, vinyl fluoride is primarily used in the production of polyvinyl fluoride (PVF), a polymer known for its strong resistance to weathering and chemicals. iarc.frnih.gov

The presence of the highly electronegative fluorine atom on the double bond significantly influences the electronic properties and reactivity of this compound compared to its non-fluorinated counterpart, cyclohexene. While cyclohexene readily undergoes electrophilic addition reactions, the fluorine atom in this compound has a strong inductive effect, which can alter the reaction mechanism. dtic.milmedium.com For example, in reactions with chlorosulfonyl isocyanate (CSI), the presence of the vinyl fluorine atom is suggested to raise the energy of a potential stepwise dipolar intermediate, making a concerted [2+2] cycloaddition pathway more favorable. dtic.mil

The reactivity of this compound is also distinct from that of saturated fluorocyclohexane (B1294287). For instance, β-uranium pentafluoride can dehydrofluorinate fluorocyclohexane to quantitatively yield cyclohexene, demonstrating a reaction pathway not available to the unsaturated this compound. journals.co.za The comparison of this compound's reactivity to other halocyclohexenes in elimination reactions also provides valuable mechanistic insights. tdl.org

| Reaction | Reactant | Reagent | Product(s) | Yield (%) | Reference |

| Dehydrofluorination | 1,1-Difluorocyclohexane | Pd-black/AlF₃ Catalyst | This compound, Fluorobenzene | up to 81 (Fluorobenzene) | oup.com |

| [2+2] Cycloaddition | This compound | Chlorosulfonyl Isocyanate | Chlorosulfonyl β-fluorolactam | - | dtic.mil |

| Dehydrogenation | This compound | Pd Catalyst, Oxidant | Fluorobenzene | Good yields | researchgate.net |

| Dehydrofluorination | Fluorocyclohexane | β-Uranium pentafluoride | Cyclohexene | Quantitative | journals.co.za |

Historical Perspectives on Academic Inquiry into this compound Synthesis and Reactivity

The academic exploration of this compound is situated within the broader historical development of organofluorine chemistry, which began in the 19th century. The synthesis of vinyl fluoride itself dates back to 1901. researchgate.netwikipedia.org Early methods for producing vinyl fluoride included the dehydrofluorination of 1,1-difluoroethane. nih.gov This concept of elimination is central to one of the common synthetic routes to this compound.

A significant method for synthesizing this compound is the dehydrofluorination of 1,1-difluorocyclohexane. oup.comoup.comgoogle.com This reaction is often carried out in the presence of a metal fluoride catalyst, such as aluminum fluoride. google.com This process is a key step in a multi-stage synthesis of fluorobenzene from cyclohexanone (B45756). researchgate.netgoogle.com

Another established route to this compound involves the reaction of cyclohexanone with aminosulfur trifluoride reagents. While these reactions can produce the desired 1,1-difluorocyclohexane, this compound is often formed as a significant vinyl fluoride byproduct. google.comgoogleapis.com The ratio of the difluorinated product to the vinyl fluoride can be influenced by the specific aminosulfur trifluoride reagent used. google.com

The study of this compound's reactivity has also evolved. Initially, its formation as a byproduct in fluorination reactions was simply noted. googleapis.com However, its utility as a synthetic intermediate became more apparent over time. Research has delved into its role in the synthesis of fluorobenzene, with mechanistic studies elucidating the reaction pathway. oup.comresearchgate.net Furthermore, its participation in cycloaddition reactions has been investigated to understand the fundamental principles of how fluorine substitution affects pericyclic reactions. thieme-connect.comresearchgate.netdtic.mil These studies contribute to the broader understanding of the chemical behavior of fluorinated organic compounds.

| Precursor | Reagent(s) | Product | Key Aspect | Reference |

| 1,1-Difluorocyclohexane | Metal Fluoride Catalyst (e.g., AlF₃) | This compound | Dehydrofluorination | google.com |

| Cyclohexanone | Aminosulfur trifluorides | 1,1-Difluorocyclohexane and this compound | Byproduct formation in deoxofluorination | google.comgoogleapis.com |

| 1,1-Difluorocyclohexane | Pd and Metal Fluoride Catalysts | Fluorobenzene (via this compound intermediate) | Catalytic dehydrofluorodehydrogenation | oup.comoup.com |

Structure

2D Structure

3D Structure

特性

CAS番号 |

694-51-9 |

|---|---|

分子式 |

C6H9F |

分子量 |

100.13 g/mol |

IUPAC名 |

1-fluorocyclohexene |

InChI |

InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 |

InChIキー |

JHJLETSOSKVZGF-UHFFFAOYSA-N |

正規SMILES |

C1CCC(=CC1)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1 Fluorocyclohexene and Its Derivatives

Dehydrofluorination Strategies from Fluorinated Cyclohexane (B81311) Precursors

Dehydrofluorination serves as a primary route to 1-fluorocyclohexene, starting from readily available fluorinated cyclohexane derivatives. This elimination reaction can be induced through both catalytic and non-catalytic methods, providing flexibility in reaction conditions and substrate scope.

Catalytic Dehydrofluorination Protocols for this compound Formation

Catalytic systems offer an efficient means to achieve dehydrofluorination under controlled conditions. Research has shown that 1,1-difluorocyclohexane (B1205268) can be converted to this compound as the sole intermediate in the presence of palladium and metal fluoride (B91410) catalysts. oup.comresearchgate.net This reaction is a key step in a broader process to synthesize fluorobenzene (B45895). oup.comresearchgate.net The catalytic cycle involves the elimination of hydrogen fluoride from the difluorinated precursor. Various catalysts, including those based on AlF₃, have been noted for their selectivity in dehydrohalogenation reactions, leveraging the presence of Lewis acid sites to facilitate the elimination. researchgate.net

| Precursor | Catalyst System | Product | Reference |

| 1,1-Difluorocyclohexane | Palladium and metal fluorides | This compound | oup.comresearchgate.net |

Non-Catalytic Dehydrofluorination Approaches

Non-catalytic methods for dehydrofluorination typically rely on stoichiometric reagents or specific reaction conditions to promote the elimination of hydrogen fluoride. One established method involves the reaction of a 1,1-difluorocycloalkane with anhydrous, neutral alumina (B75360) (activity grade I), which yields the corresponding 1-fluorocycloalkene. researchgate.net This approach has been successfully applied to synthesize this compound in yields ranging from 20-70%. researchgate.net The precursor, 1,1-difluorocyclohexane, is often prepared from cyclohexanone (B45756) using sulfur tetrafluoride. researchgate.net Another strategy involves the dehydrofluorination of 4H,5H-hexafluorotetrahydro-2-trifluoromethyl-1,2-oxazine using aqueous potassium hydroxide, which results in a mixture of unsaturated products. rsc.org

| Precursor | Reagent/Condition | Yield | Reference |

| 1,1-Difluorocyclohexane | Anhydrous, neutral alumina | 20-70% | researchgate.net |

| 4H,5H-Hexafluorotetrahydro-2-trifluoromethyl-1,2-oxazine | Aqueous potassium hydroxide | Not specified | rsc.org |

Direct Fluorination and Halofluorination Approaches to the this compound Scaffold

Direct fluorination and halofluorination of cyclohexene (B86901) and its derivatives provide an alternative and powerful route to this compound. These methods involve electrophilic, nucleophilic, or radical pathways to introduce the fluorine atom directly onto the double bond.

Electrophilic Fluorination Reagents and Mechanistic Insights

Electrophilic fluorination is a widely used strategy that employs reagents with an electrophilic fluorine source ("F+"). wikipedia.orgyoutube.com Reagents containing a nitrogen-fluorine (N-F) bond have become the most common due to their stability, safety, and effectiveness. wikipedia.orgnih.gov Prominent examples include Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an Sₙ2 pathway or a single-electron transfer (SET) process. wikipedia.org When alkenes like cyclohexene are subjected to electrophilic fluorinating agents, co-halogenation can occur, either by isolating an intermediate adduct or by in situ displacement. wikipedia.org The reactivity of these N-F reagents is enhanced in cationic forms, as the positive charge on the nitrogen atom withdraws electron density from the fluorine, making it more electrophilic. wikipedia.org For instance, Selectfluor has been used in the fluorination of glycals, where it adds in a syn manner to the double bond. nih.gov

| Reagent Family | Examples | Key Feature | Reference |

| N-F Reagents | Selectfluor, NFSI, NFOBS | Stable and safe sources of electrophilic fluorine | wikipedia.orgnih.gov |

Nucleophilic Fluorination Strategies

Nucleophilic fluorination strategies offer a complementary approach to the synthesis of fluorinated compounds. nih.gov In the context of forming a vinylic fluoride like this compound, this often involves the reaction of a nucleophilic fluoride source with a suitable cyclohexenyl precursor that has a good leaving group. While direct nucleophilic substitution on an unactivated double bond is difficult, strategies involving intermediates like arynes have been developed for preparing aryl fluorides using sources like CsF. researchgate.net For aliphatic systems, reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are used as nucleophilic fluorine sources. beilstein-journals.org The stereochemical outcome of such reactions can be influenced by the choice of reagent and reaction conditions. beilstein-journals.org

Radical Fluorination Pathways

Radical fluorination presents a third major pathway for C-F bond formation. wikipedia.org This method involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, reagents like elemental fluorine (F₂), hypofluorites, and xenon difluoride (XeF₂) were used, but their high reactivity and handling difficulties limited their application. wikipedia.org The discovery that electrophilic N-F reagents, such as NFSI, can also act as fluorine atom sources for radical reactions has led to a resurgence in this area. nih.govwikipedia.org Radical fluorination of alkenes can be initiated by the addition of various radicals (hydrides, nitrogen-, carbon-, or phosphorus-centered) to the double bond, followed by trapping of the resulting alkyl radical with a fluorine source to yield difunctionalized fluorinated compounds. wikipedia.org

Halofluorination and Subsequent Transformations

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, serves as a powerful method for the functionalization of cyclohexene systems. This reaction not only introduces a fluorine atom but also a versatile halogen handle that can be further manipulated. Subsequent transformation of the resulting 1-halo-2-fluorocyclohexane derivatives, typically through elimination reactions, provides a direct route to this compound and its substituted analogues.

The halofluorination of alkenes can be achieved using various reagent combinations. A notable example involves the use of trihaloisocyanuric acids (such as trichloroisocyanuric acid, TCCA) in conjunction with a fluoride source like hydrogen fluoride-pyridine (HF•Py). This system effectively generates vicinal halofluoroalkanes. In the case of cyclohexene, this reaction proceeds with anti-addition stereochemistry, leading to the formation of trans-1-halo-2-fluorocyclohexane.

The subsequent dehydrohalogenation of the 1-halo-2-fluorocyclohexane intermediate is a crucial step to generate the desired this compound. This elimination reaction is typically promoted by a base. The choice of base and reaction conditions can influence the regioselectivity of the elimination, although in this symmetrical system, only one product is possible.

| Reactant | Halofluorinating Agent | Intermediate | Elimination Condition | Product |

| Cyclohexene | TCCA / HF•Py | trans-1-chloro-2-fluorocyclohexane | Base | This compound |

| Cyclohexene | TBCA / HF•Py | trans-1-bromo-2-fluorocyclohexane | Base | This compound |

| Cyclohexene | TICA / HF•Py | trans-1-iodo-2-fluorocyclohexane | Base | This compound |

This table provides a generalized scheme for the two-step synthesis of this compound via halofluorination and subsequent elimination.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The biological activity of fluorinated cyclohexene derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Achieving stereocontrol in the synthesis of fluorinated cyclohexenes can be accomplished through various strategies, including the use of chiral catalysts and auxiliaries.

One powerful approach involves the asymmetric Robinson annulation to construct chiral fluorinated cyclohexenones. This method can create two contiguous stereogenic centers, one of which is a fluorinated quaternary chiral center, with high enantioselectivities and diastereoselectivities. These cyclohexenone products can then serve as versatile intermediates for the synthesis of a range of enantiomerically enriched this compound derivatives.

Another strategy involves a two-directional synthesis approach to access enantiopure 1,4-difluoro-cyclohexenes. This method utilizes a C2-symmetric starting material, such as a diol derived from hexa-1,5-diene, and employs a sequence of cross-metathesis and electrophilic fluorination reactions. The resulting difluorinated diene can then undergo ring-closing metathesis to afford the desired enantiopure difluorinated cyclohexene.

Deoxyfluorination reactions of chiral precursors, such as epoxides and diols, can also be employed to introduce fluorine with stereocontrol. However, these reactions can sometimes be complicated by rearrangements, such as those involving phenonium ion intermediates, which can affect the stereochemical outcome. Careful selection of the fluorinating agent and reaction conditions is crucial to minimize these side reactions.

| Precursor | Method | Key Features |

| Acyclic Keto-Ester | Asymmetric Robinson Annulation | Formation of chiral fluorinated cyclohexenones with quaternary stereocenters. |

| (3S,4S)-hexa-1,5-diene-3,4-diol | Two-directional synthesis | Access to enantiopure 1,4-difluoro-cyclohexenes via metathesis. |

| Chiral Cyclohexene Epoxides/Diols | Deoxyfluorination | Stereospecific introduction of fluorine, potential for rearrangements. |

This table summarizes key diastereoselective and enantioselective approaches to fluorinated cyclohexene derivatives.

The regioselectivity of fluorine introduction is a critical consideration, particularly when dealing with unsymmetrically substituted cyclohexene derivatives. The outcome of the fluorination reaction is often governed by established principles of organic reactivity.

In electrophilic fluorination reactions, the regioselectivity is dictated by the electronic properties of the double bond. For instance, in the addition of an electrophilic fluorine source to a substituted cyclohexene, the fluorine atom will typically add to the more electron-rich carbon of the double bond, leading to the formation of the more stable carbocation intermediate. This is analogous to Markovnikov's rule.

In nucleophilic additions to cyclohexene derivatives, such as the opening of an epoxide, the regioselectivity is influenced by both steric and electronic factors. The Fürst-Plattner rule, which describes the trans-diaxial opening of epoxides, can be a useful predictor of the stereochemical and regiochemical outcome. The incoming nucleophile (fluoride) will attack at the carbon atom that allows the chair-like transition state to be adopted.

Furthermore, the presence of directing groups on the cyclohexene ring can exert significant control over the regioselectivity of fluorination. Hydroxyl groups, for example, can direct the fluorinating reagent to a specific face of the molecule through hydrogen bonding, leading to high levels of regio- and stereocontrol.

Alternative Synthetic Routes to this compound and its Precursors

Besides the direct fluorination of cyclohexene, several alternative strategies have been developed for the synthesis of this compound and its precursors. These methods often involve the transformation of readily available starting materials.

The transformation of other halogenated cyclohexenes represents a viable pathway to this compound. One such method involves the dehydrohalogenation of dihalogenated cyclohexanes. For example, the elimination of HBr from trans-1,2-dibromocyclohexane (B146542) can be controlled to favor the formation of 1-bromocyclohexene. This intermediate can then potentially undergo a halogen exchange (Halex) reaction to yield this compound.

A more direct route involves the dehydrofluorination of a gem-difluorinated cyclohexane. For instance, 1,1-difluorocyclohexane can undergo elimination of hydrogen fluoride in the presence of a suitable catalyst to furnish this compound as the primary product.

| Starting Material | Reaction | Intermediate/Product |

| trans-1,2-Dibromocyclohexane | Dehydrobromination | 1-Bromocyclohexene |

| 1,1-Difluorocyclohexane | Dehydrofluorination | This compound |

This table highlights transformations of halogenated cyclohexanes to produce this compound or its precursors.

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the cyclohexene core structure. By employing fluorinated reactants, it is possible to construct fluorinated cyclohexene skeletons in a single step.

The Diels-Alder reaction, a [4+2] cycloaddition, is particularly well-suited for this purpose. The reaction of a conjugated diene with a fluorinated dienophile can directly generate a fluorinated cyclohexene derivative. For example, the reaction of a 1,3-diene with a fluoro-substituted alkene will yield a cyclohexene with a fluorine atom on the ring. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making this a highly stereospecific reaction.

Photochemical [2+2] cycloaddition reactions offer another avenue for the construction of fluorinated cyclic systems. The irradiation of two alkene units, at least one of which is fluorinated, can lead to the formation of a fluorinated cyclobutane (B1203170) ring. While this does not directly yield a cyclohexene, the resulting cyclobutane can be a precursor for more complex fluorinated ring systems.

| Reaction Type | Reactants | Product |

| Diels-Alder [4+2] Cycloaddition | 1,3-Diene + Fluorinated Alkene | Fluorinated Cyclohexene |

| Photochemical [2+2] Cycloaddition | Alkene + Fluorinated Alkene | Fluorinated Cyclobutane |

This table illustrates the use of cycloaddition reactions to construct fluorinated cyclic skeletons.

Rearrangement and Elimination Pathways

The synthesis of this compound and its derivatives can be achieved through various strategic pathways, with rearrangement and elimination reactions representing key methodologies. These approaches often involve the manipulation of functional groups on a pre-existing cyclohexane ring to introduce the desired double bond in a regioselective manner.

Rearrangement Pathways

Rearrangement reactions, particularly those involving carbocation intermediates, are fundamental in organic synthesis for constructing complex molecular architectures. In the context of this compound synthesis, such rearrangements could theoretically offer a route to the target molecule from readily available fluorinated cyclohexyl precursors.

One of the most relevant types of rearrangement is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. This process is driven by the formation of a more stable carbocation. For instance, the acid-catalyzed dehydration of a suitably substituted 2-fluorocyclohexanol could, in principle, proceed through a carbocation intermediate that rearranges before elimination to yield this compound. The general mechanism for such a reaction would involve the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. A subsequent hydride shift could lead to a more stable carbocation, which then undergoes deprotonation to form the alkene.

While the Wagner-Meerwein rearrangement is a well-established principle, specific and well-documented examples of its application for the direct synthesis of this compound are not extensively reported in the scientific literature. The regioselectivity of the elimination step following the rearrangement would be a critical factor in determining the final product distribution.

Another potential rearrangement pathway is the semipinacol rearrangement of fluorinated 1,2-diols. This reaction involves the treatment of a 1,2-diol with a reagent that converts one of the hydroxyl groups into a good leaving group, followed by a 1,2-migration of a carbon or hydrogen atom to the adjacent carbon, leading to the formation of a ketone or aldehyde. A carefully designed fluorinated diol could potentially undergo such a rearrangement to form a precursor that can be readily converted to this compound.

It is important to note that while these rearrangement pathways are mechanistically plausible, their practical application for the synthesis of this compound would require careful optimization of reaction conditions to favor the desired rearrangement and subsequent elimination over competing side reactions.

Elimination Pathways

Elimination reactions are a more direct and widely documented approach for the synthesis of this compound. These reactions typically involve the removal of two substituents from adjacent carbon atoms of a cyclohexane ring to form a double bond. The most common type of elimination reaction for this purpose is dehydrofluorination, the removal of a hydrogen and a fluorine atom.

A key precursor for this transformation is 1,1-difluorocyclohexane. The dehydrofluorination of 1,1-difluorocyclohexane has been reported as an efficient method to produce this compound. youtube.comacs.orgrsc.org This reaction is often carried out at elevated temperatures and can be facilitated by a variety of catalysts.

The reaction proceeds by the removal of a hydrogen fluoride (HF) molecule from the 1,1-difluorocyclohexane precursor. This process has been identified as a key step in the synthesis of fluorobenzene, where this compound is a crucial intermediate. youtube.comacs.orgrsc.org

Several catalytic systems have been developed to promote this dehydrofluorination. A combination of palladium and metal fluorides, such as aluminum trifluoride (AlF₃), has been shown to be effective. youtube.com In this system, the reaction is typically performed in the gas phase at high temperatures. Anhydrous alumina has also been utilized as a catalyst for this conversion, with reported yields ranging from 20-70%.

The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the dehydrofluorination. The stability of the resulting this compound under the reaction conditions is also an important consideration, as further reactions, such as dehydrogenation to fluorobenzene, can occur.

The table below summarizes the key findings from research on the dehydrofluorination of 1,1-difluorocyclohexane to this compound.

Dehydrofluorination of 1,1-Difluorocyclohexane to this compound

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-Difluorocyclohexane | Pd / AlF₃ | ~450 | Not explicitly stated for the intermediate | youtube.com |

Elucidation of Reactivity and Reaction Mechanisms of 1 Fluorocyclohexene

Reactions Involving the C=C Double Bond of 1-Fluorocyclohexene

The reactivity of this compound is dominated by the interplay between its carbon-carbon double bond (C=C) and the adjacent carbon-fluorine (C-F) bond. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect, which polarizes the molecule and modifies the electron density of the π-system. This electronic influence is central to understanding its behavior in various chemical transformations.

Electrophilic addition is a characteristic reaction of alkenes, initiated by the attack of an electrophile on the electron-rich C=C double bond. savemyexams.comunacademy.comfirsthope.co.in In the case of this compound, the strong electron-withdrawing nature of the fluorine atom decreases the electron density of the double bond, thereby deactivating it towards electrophilic attack compared to cyclohexene (B86901). numberanalytics.com This deactivation means that reactions with electrophiles generally require more forcing conditions.

The mechanism of electrophilic addition typically proceeds in a stepwise manner. numberanalytics.com First, the electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. unacademy.comfirsthope.co.in For this compound, this attack would preferentially form a carbocation at the C2 position, as the positive charge would be stabilized by the adjacent alkyl group and destabilized by the electronegative fluorine atom at C1. The second step involves the rapid attack of a nucleophile (Nu⁻) on the carbocation, yielding the final addition product.

Studies on related fluorinated cyclic systems provide insight into these mechanisms. For instance, the electrophilic fluorination of glycals using Selectfluor proceeds via a syn-addition, forming a key intermediate that can then react with a nucleophile. acs.org While not a direct addition to this compound, this highlights the complex stereochemical outcomes and potential for intermediate formation in reactions of cyclic fluoroalkenes. Furthermore, the acid sensitivity of allylic fluorides like fluorinated cyclohexenes, which can lead to decomposition through elimination of hydrogen fluoride (B91410) (HF), underscores the reactivity of the system towards electrophilic species like protons. researchgate.net

The electron-withdrawing effect of the fluorine atom, which hinders electrophilic addition, conversely makes the C=C double bond in this compound more susceptible to nucleophilic attack. numberanalytics.com This reaction, often termed nucleophilic vinylic substitution, typically occurs via an addition-elimination mechanism. A nucleophile adds to the double bond, usually at the carbon atom not bearing the fluorine (C2), to avoid placing a negative charge adjacent to the electronegative fluorine. This creates a carbanionic intermediate. Subsequent elimination of the fluoride ion (F⁻) regenerates the double bond, resulting in a net substitution product.

Research on polyfluorinated cyclohexene derivatives illustrates this reactivity. For example, nonafluorocyclohex-1-enecarbonitrile readily undergoes nucleophilic addition-elimination with nucleophiles like methanol. psu.edu The reaction proceeds stepwise, with the initial attack of the methoxide (B1231860) ion followed by the loss of a fluoride ion. While this compound is less activated than its perfluorinated counterpart, the principle remains applicable. Similarly, the reaction of vinyl fluoride with strong bases can lead to the formation of a 1-fluorovinyl anion, which is a testament to the increased acidity of the vinylic proton and the susceptibility of the system to nucleophilic reagents. nih.govacs.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. msu.edubris.ac.ukuomustansiriyah.edu.iq Fluorinated alkenes, including this compound, are known to participate in various pericyclic reactions, particularly cycloadditions. The presence of fluorine can influence the rate and selectivity of these reactions. mdpi.com

One of the most important types of cycloaddition is the [4+2] Diels-Alder reaction. uomustansiriyah.edu.iq Fluorinated alkenes can act as dienophiles. For instance, synthetic routes have been developed to access this compound derivatives through the Diels-Alder reaction of a fluorinated diene, (E)-1-benzyloxy-3-fluoro-1,3-butadiene, with various dienophiles, demonstrating the utility of this reaction in constructing the fluorinated cyclohexene ring system. researchgate.netthieme-connect.com

Another significant class is the [2+2] cycloaddition. Research has shown that 1-fluorocyclohexenes react with chlorosulfonyl isocyanate (CSI) in a [2+2] cycloaddition to yield β-fluorolactams. dtic.mil This reaction is believed to proceed through a concerted transition state that has zwitterionic character. The reaction of 4-tert-butyl-1-fluorocyclohexene with CSI, for example, produces the corresponding cis and trans β-fluorolactam products. dtic.mil

| Reactant 1 | Reactant 2 | Reaction Type | Product(s) | Conditions | Ref. |

| 4-tert-butyl-1-fluorocyclohexene | Chlorosulfonyl isocyanate (CSI) | [2+2] Cycloaddition | cis- and trans-β-fluorolactams | 65-70°C, 1 hour | dtic.mil |

The double bond of this compound can be cleaved through oxidative reactions, a common transformation for alkenes. libretexts.org The nature of the final products depends on the strength of the oxidizing agent and the workup conditions.

Gentle oxidative cleavage can be achieved using ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc). libretexts.org This reaction breaks the C=C double bond and replaces it with two carbonyl groups. For this compound, this process would be expected to yield 6-oxohexanoyl fluoride. The initial step involves the electrophilic addition of ozone to form a molozonide intermediate, which then rearranges to the final ozonide. libretexts.org

Strong oxidative cleavage, using reagents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozonolysis with an oxidative workup, leads to more highly oxidized products. libretexts.org Any aldehyde formed at a terminal carbon of a double bond is further oxidized to a carboxylic acid. In the case of this compound, strong oxidation would cleave the ring to produce 6-fluoro-6-oxohexanoic acid, which would likely hydrolyze to 6-oxohexanoic acid and hydrogen fluoride under the reaction conditions.

Reactions Involving the Carbon-Fluorine Bond of this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant synthetic challenge. However, under specific conditions, particularly reductive ones, the C-F bond in compounds like this compound can be cleaved.

The activation of C-F bonds can be achieved using low-valent main group elements or transition metal complexes. ucl.ac.ukresearchgate.net These reactions often proceed via an oxidative addition mechanism, where the metal center inserts into the C-F bond.

Studies with aluminum(I) complexes have demonstrated the cleavage of both sp² and sp³ C-F bonds in various fluoroalkenes and fluoroalkanes. ucl.ac.ukimperial.ac.ukkcl.ac.uknih.gov The reaction of a monomeric Al(I) complex with fluoroalkenes can occur through two proposed mechanistic pathways: a direct oxidative addition with retention of stereochemistry, or a stepwise process involving a metallocyclopropane intermediate that leads to inversion of stereochemistry. ucl.ac.ukimperial.ac.uk Similarly, the reaction of an Al(I) species with fluorocyclohexane (B1294287) (the saturated analog of this compound) results in the clean cleavage of the C(sp³)-F bond to form an aluminum alkyl complex. nih.govthieme-connect.de

Lanthanide and Group 4 transition-metal complexes are also effective for C-F bond activation. For example, zirconocene (B1252598) complexes have been shown to react with 1-fluorohexane (B1214930) and 1-fluorocyclohexane, although elevated temperatures are required, to yield zirconium fluoride species and the corresponding alkane. acs.org These findings suggest that similar reductive defluorination of the C(sp²)-F bond in this compound is a feasible transformation, likely leading to the formation of cyclohexene or products derived from further reaction.

| Substrate | Reagent | Product Type | Mechanism | Ref. |

| Fluoroalkenes | Monomeric Al(I) Complex | Organoaluminum compounds | Oxidative Addition / Metallocyclopropane formation | ucl.ac.ukimperial.ac.uk |

| Fluorocyclohexane | Al(I) Complex | Aluminum alkyl | Oxidative Addition (C-F cleavage) | nih.govthieme-connect.de |

| 1-Fluorocyclohexane | Zirconocene dihydride (Cp*₂ZrH₂) | Zirconium fluorides (Cp₂ZrHF, Cp₂ZrF₂) | Radical chain / Oxidative Addition | acs.org |

| Allylic gem-Difluorides | Pd(0) Catalyst / Silane | Monofluoroalkenes | Reductive Defluorination | researchgate.net |

C-F Bond Cleavage in Cross-Coupling Reactions

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage for cross-coupling reactions a significant chemical challenge. For vinylic fluorides like this compound, the C(sp²)-F bond is even more robust than its aliphatic C(sp³)-F counterpart, further complicating its use in traditional cross-coupling methodologies. Research in this area often focuses on highly activated substrates or the use of potent catalytic systems.

While direct cross-coupling of this compound via C-F bond cleavage is not extensively documented, significant progress has been made with related fluorinated compounds, providing insight into potential pathways. Transition-metal catalysis, particularly with nickel and palladium, is a primary strategy. For instance, Ni-catalyzed cross-couplings of fluoro-aromatics with organozinc or Grignard reagents have been successfully developed. mdpi.com These reactions often rely on directing groups or substrates with strong electron-withdrawing groups to facilitate the difficult C-F bond activation step. mdpi.com The mechanism is believed to involve the oxidative addition of the C-F bond to a low-valent metal center, a step that remains a significant kinetic barrier.

Another approach involves the use of strong Lewis acids to activate the C-F bond. Organoaluminum compounds have been used to achieve cross-coupling with unactivated alkyl fluorides at cryogenic temperatures. acs.org This method relies on the high fluorophilicity of aluminum to drive the C-F cleavage, forming a carbocationic intermediate that can be trapped by a nucleophile. acs.org While demonstrated on saturated systems like fluorocyclohexane, the generation of a vinylic cation from this compound would be energetically demanding.

A summary of relevant catalytic systems for C-F bond cleavage is presented below.

| Catalyst System | Substrate Type | Coupling Partner | Key Features |

| NiCl₂(dppp) / Na | Fluoro-aromatics | Organozinc reagents | Pyridinyl directing group facilitates ortho C-C bond formation. mdpi.com |

| Pd(OAc)₂ / Ligand | Electron-deficient fluoro-aromatics | N-tosylhydrazones | Proceeds via palladium carbene insertion. mdpi.com |

| Ph₃Al | Unactivated alkyl fluorides | Arenes | Cryogenic C-F cleavage via fluorophilic Lewis acid. acs.org |

| Zirconocene | gem-Difluoroolefins | - | Forms 1-fluorovinylzirconocene for subsequent cross-coupling. |

In a related transformation, this compound appears as a key intermediate in the catalytic conversion of 1,1-difluorocyclohexane (B1205268) to fluorobenzene (B45895). This process involves a dehydrofluorination step to form this compound, followed by a dehydrogenation. The choice of catalyst is crucial; metal fluorides (e.g., AlF₃) catalyze the initial C-F cleavage (elimination), while a palladium catalyst is essential for the subsequent dehydrogenation.

Nucleophilic Substitution at the Vinylic Fluorine Center

Nucleophilic substitution at a vinylic carbon (SₙV) is notoriously difficult due to the high bond strength of the C(sp²)-F bond and the electron-rich nature of the double bond, which repels incoming nucleophiles. Consequently, intermolecular SₙV reactions on unactivated vinylic fluorides like this compound are rare. Vinylic halides are generally unreactive toward standard Sₙ2 displacement mechanisms because backside attack is sterically blocked by the ring structure and electron density of the π-system. libretexts.org

However, reactions can be induced under specific circumstances, particularly in intramolecular settings or with highly reactive electrophiles. An example of reactivity has been shown in the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with 4-tert-butyl-1-fluorocyclohexene. dtic.mil In this reaction, the isocyanate acts as a potent electrophile, and the reaction is believed to proceed through a concerted transition state where the developing positive charge is stabilized on the carbon bearing the fluorine atom through back-bond resonance. dtic.mil

Furthermore, studies on related gem-difluoroalkenes demonstrate that intramolecular nucleophilic substitution of a vinylic fluorine can be a viable pathway for constructing fluorinated rings. researchgate.net In these "anti-Baldwin" 5-endo-trig cyclizations, an internal oxygen, nitrogen, or sulfur nucleophile attacks the vinylic carbon, displacing a fluoride ion. The presence of two fluorine atoms on the vinylic carbon is critical, as it significantly lowers the energy for this disfavored cyclization process, leading to products such as 5-fluoro-2,3-dihydrofurans and 1-fluorocyclopentene. researchgate.net This suggests that intramolecular SₙV reactions could be a potential reactive pathway for suitably functionalized this compound derivatives.

Reaction Pathways and Mechanistic Intermediates in this compound Chemistry

Investigation of Transition States and Energetic Profiles

The reactivity of this compound is governed by the energetic accessibility of various transition states. Quantum chemical calculations and kinetic studies have provided significant insights into these pathways.

Theoretical studies on the gas-phase reactions of the related 3-halocyclohexenes with fluoride ions have mapped out the energetic profiles for competing elimination and substitution pathways. acs.org These calculations, performed up to the MP2/6-31+G** level, identified transition states for 1,2-elimination, 1,4-elimination, Sₙ2, and Sₙ2' reactions. The findings indicate that elimination pathways are energetically much more favorable than substitution. Specifically, an anti-1,4-elimination is the preferred pathway, although syn-1,4 and anti-1,2 eliminations have nearly as stable transition states. acs.org These results provide a foundational model for understanding the preferred reaction coordinates in similar systems like this compound.

The table below summarizes the relative energies of transition states calculated for the reaction of 3-fluorocyclohexene with F⁻, illustrating the energetic preference for elimination over substitution.

Calculated Relative Energies (kcal/mol) for F⁻ + 3-Fluorocyclohexene (Data sourced from theoretical calculations) acs.org

| Reaction Pathway | Stereochemistry | Relative Energy (kcal/mol) |

| 1,4-Elimination | anti (axial H, axial F) | 0.0 |

| 1,4-Elimination | syn (equatorial H, axial F) | 1.1 |

| 1,2-Elimination | anti (axial H, axial F) | 1.6 |

| Sₙ2' Substitution | anti | 16.5 |

| Sₙ2 Substitution | - | 17.5 |

Role of Catalysis in Modulating this compound Reactivity

Catalysis is instrumental in controlling the formation and subsequent transformation of this compound. Different catalysts can steer the reaction toward specific products by lowering the activation energy for desired pathways while leaving others inaccessible.

A prominent example is the synthesis of fluorobenzene from 1,1-difluorocyclohexane, which proceeds via a this compound intermediate. This transformation requires a dual catalytic system.

Dehydrofluorination Catalyst : Metal fluorides, such as aluminum fluoride (AlF₃), are used to catalyze the initial elimination of hydrogen fluoride (HF) from 1,1-difluorocyclohexane to produce this compound.

Dehydrogenation Catalyst : A transition metal, typically palladium (Pd) or another platinum-group metal, is then required to catalyze the oxidative dehydrogenation of the this compound intermediate to the final aromatic product, fluorobenzene.

Furthermore, early transition metals and Lewis acids can be used to promote C-F bond activation. An alkylidyne titanium complex has been shown to dehydrofluorinate saturated fluorocyclohexane, indicating the potential for such complexes to react with vinylic C-F bonds. core.ac.uk Heterogeneous Lewis acid catalysts, such as porous borane (B79455) cluster polymers, have also been employed for the dehalogenation of organofluorides, including fluorocyclohexane, typically proceeding through carbocation intermediates generated by fluoride abstraction.

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical course of reactions involving this compound is dictated by powerful stereoelectronic effects inherent to the cyclohexene ring system. For elimination reactions, the anti-periplanar arrangement of the departing proton and leaving group is a critical requirement for an E2 mechanism. libretexts.org In a cyclohexane (B81311) or cyclohexene chair-like conformation, this translates to a requirement for both groups to be in axial positions. libretexts.org

Theoretical studies on 3-halocyclohexenes predict a strong preference for anti-elimination pathways over syn-elimination or substitution. acs.org This is because the transition state for the concerted removal of two groups from opposite faces of the ring is sterically and electronically more favorable.

Experimental evidence for stereochemical control is found in the reaction of 4-tert-butyl-1-fluorocyclohexene with chlorosulfonyl isocyanate (CSI). The reaction is stereospecific, and the stereochemistry of the resulting β-lactam product was assigned using 1D ROESY NMR experiments. dtic.mil This outcome is consistent with a concerted cycloaddition where the stereochemical information from the starting material is transferred directly to the product.

The fluorine atom itself can serve as a tool for conformational control. beilstein-journals.org Dipolar repulsion and hyperconjugative interactions involving the C-F bond can influence the conformational equilibrium of the ring, thereby directing the stereochemical outcome of a reaction. For instance, the gauche alignment of C-F bonds is often favored in polar solvents, which can be harnessed to control molecular shape. beilstein-journals.org The analysis of one-bond C-F spin-spin coupling constants (¹JC-F) can also serve as a probe for the stereochemistry (axial vs. equatorial) of the C-F bond, as its value is sensitive to the surrounding electronic environment. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 1-fluorocyclohexene. Through the analysis of various NMR experiments, researchers can probe the molecule's stereochemical and conformational properties. While extensive data is available for the related compound fluorocyclohexane (B1294287), specific research findings for this compound are less prevalent in publicly accessible literature. However, the principles of NMR analysis remain applicable. For instance, studies on derivatives such as tert-butyl (4-fluorocyclohex-3-en-1-yl)carbamate have utilized ¹H and ¹³C NMR for characterization .

¹³C NMR Spectroscopic Applications for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of this compound. The spectrum would show distinct signals for the two sp²-hybridized carbons of the double bond and the four sp³-hybridized carbons of the ring. The carbon atom bonded to the fluorine (C-1) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift would be significantly downfield due to the electronegativity of fluorine. The other vinylic carbon (C-2) would also have a characteristic chemical shift.

¹⁹F NMR Spectroscopic Applications for Chemical Environment and Coupling Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. lcms.czbiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of its vinylic position. This fluorine signal would be split into a multiplet due to coupling with the vicinal vinylic proton and the allylic protons, providing valuable data on the through-bond connectivities. jeolusa.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, helping to trace the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing critical insights into the three-dimensional structure and preferred conformation of the cyclohexene (B86901) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and investigating the conformational states of molecules. A key study on this compound has explored its microwave, infrared, and Raman spectra. acs.orgacs.org While the detailed data from this specific study is not widely disseminated, the expected spectral features can be inferred.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C=C Stretch: A band corresponding to the stretching of the carbon-carbon double bond would be expected in the region of 1650-1700 cm⁻¹.

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1000-1200 cm⁻¹ range, would be indicative of the carbon-fluorine single bond stretch.

C-H Stretches: Vibrations corresponding to the sp² and sp³ C-H bonds would appear in the 2800-3100 cm⁻¹ region.

Ring Vibrations: A series of complex bands in the fingerprint region (below 1500 cm⁻¹) would correspond to the various stretching and bending modes of the cyclohexene ring, which are sensitive to its conformation.

By analyzing the changes in the vibrational spectra under different conditions (e.g., temperature, phase), it is possible to study the conformational equilibrium of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation in Research Contexts

Upon electron ionization, this compound would form a molecular ion (M⁺˙). The fragmentation of this ion would likely proceed through several pathways:

Loss of a Fluorine Radical: Cleavage of the C-F bond could lead to the loss of a fluorine radical (•F), resulting in a fragment ion at [M-19]⁺.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) (HF) is a common fragmentation pathway for fluoroalkanes and could be expected here, leading to a fragment at [M-20]⁺˙.

Retro-Diels-Alder Reaction: As a cyclohexene derivative, a characteristic fragmentation would be a retro-Diels-Alder reaction, which would cleave the ring into two smaller fragments. The charge could be retained on either fragment, leading to characteristic ions.

Loss of Alkyl Fragments: Fragmentation of the cyclohexene ring could also lead to the loss of various alkyl radicals, resulting in a series of fragment ions.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 100 | [C₆H₉F]⁺˙ | Molecular Ion (M⁺˙) |

| 81 | [C₆H₉]⁺ | Loss of •F |

| 80 | [C₆H₈]⁺˙ | Loss of HF |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a three-dimensional model of the electron density, and from that, the positions of the atoms and the bonds between them. researchgate.net This method provides unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, in the solid state. researchgate.netacs.org

In another example, the X-ray analysis of various mono-, di-, and tri-alkylated all-syn-fluorocyclohexanes demonstrated a preference for the alkyl groups to occupy equatorial positions, forcing the fluorine atoms into axial positions. researchgate.net This arrangement imparts a significant polarity to the cyclohexane (B81311) ring. researchgate.net

Should a suitable crystalline derivative of this compound be synthesized and analyzed, X-ray crystallography would provide definitive information on its solid-state conformation, including the planarity of the double bond, the puckering of the six-membered ring, and the precise orientation of the fluorine atom and other substituents.

Table 1: Illustrative Crystallographic Data for a Fluorinated Cyclohexane Derivative (all-syn-1,3,5-trifluorocyclohexane)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.345 |

| b (Å) | 6.345 |

| c (Å) | 8.765 |

| Conformation | Triaxial C-F bonds |

| Note: This data is for a related compound and is presented for illustrative purposes due to the lack of specific data for this compound derivatives. |

Electron Diffraction for Gas-Phase Molecular Structure Determination

Gas-phase electron diffraction (GED) is a primary technique for determining the molecular structure of volatile compounds in the gaseous state, free from the influence of intermolecular forces present in the solid state. rsc.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule, including bond lengths, bond angles, and conformational compositions. hi.is

There are no specific gas-phase electron diffraction studies reported for this compound in the reviewed literature. However, the technique has been successfully applied to the parent compound, fluorocyclohexane. rsc.org These studies have been instrumental in determining the equilibrium between the axial and equatorial conformers and have provided precise geometric parameters for each. rsc.orgCurrent time information in Bangalore, IN. For instance, early GED studies on fluorocyclohexane established that the equatorial conformer is more stable than the axial conformer. rsc.org

Similarly, gas electron diffraction has been used to investigate the structures of related compounds like 1-fluoro-1-silacyclohexane. hi.isacs.org These studies revealed that in the gas phase, this compound exists as a mixture of two chair conformers, with the axial conformer being surprisingly more abundant. hi.isacs.org

If a gas-phase electron diffraction study were to be conducted on this compound, it would provide valuable data on the ring conformation (e.g., half-chair), the C=C and C-F bond lengths, and the various bond and torsional angles that define its molecular structure in the gas phase. This would allow for a direct comparison with theoretical calculations and provide insight into the intrinsic structural effects of the fluorine substituent on the cyclohexene ring.

Table 2: Selected Gas-Phase Structural Parameters of Equatorial Fluorocyclohexane Determined by a Combined Microwave Spectroscopy and Electron Diffraction Study

| Parameter | Value (Å or degrees) |

| r(C-F) | 1.399 |

| r(C-C) avg | 1.532 |

| ∠C-C-F | 109.5 |

| ∠C-C-C avg | 111.4 |

| Note: This data is for a related compound and is presented for illustrative purposes due to the lack of specific data for this compound. |

Computational Chemistry and Theoretical Investigations of 1 Fluorocyclohexene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and bonding characteristics of molecules like 1-fluorocyclohexene. rsdjournal.orgnih.gov These computational methods provide detailed insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's reactivity and properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic properties of fluorinated organic compounds. rsc.org For fluorocyclohexene and related molecules, DFT calculations, often using hybrid functionals like B3LYP, have been employed to predict various properties. conicet.gov.ar These studies are crucial for understanding the impact of fluorine substitution on the electronic environment of the cyclohexene (B86901) ring.

DFT methods are effective in calculating key parameters such as spin-spin coupling constants. For instance, the BHandH functional has shown good agreement with experimental values for one-bond fluorine-carbon coupling constants in fluorinated cyclic compounds. rsc.org However, the accuracy of DFT calculations can be highly dependent on the chosen basis set. Small basis sets may incorrectly predict the most stable conformer of fluorinated cyclohexanes, a discrepancy that can be rectified by incorporating diffuse functions. conicet.gov.ar

Research on fluorinated cyclohexanes has demonstrated that DFT can be used to model conformational equilibria. conicet.gov.ar For example, in fluorocyclohexane (B1294287), some DFT calculations have shown a small energy preference for the diequatorial conformer in disubstituted derivatives. ethz.ch The introduction of a fluorine atom significantly alters the electronic properties of the cyclohexene ring, enhancing its polarity.

Table 1: Comparison of Calculated and Experimental NMR Coupling Constants in Fluorocyclohexane Derivatives

| Compound | Coupling Constant | Experimental Value (Hz) | Calculated Value (BHandH/s PCM) (Hz) |

| Fluorocyclohexane | ¹J(F,C) (eq) | -180.3 | -182.1 |

| Fluorocyclohexane | ¹J(F,C) (ax) | -167.3 | -170.5 |

| Data sourced from studies on fluorinated cyclohexanes. rsc.org |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for predicting energetic and spectroscopic properties. nih.govarxiv.org Methods such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) theory are utilized for accurate calculations of molecular structures, energies, and vibrational frequencies. rsc.orgrsc.org

For fluorocyclohexane, a closely related saturated analog of this compound, ab initio calculations have been instrumental in determining the energy differences between axial and equatorial conformers. rsc.orgrsc.org High-level calculations, including CCSD(T) with large basis sets, are often necessary to obtain results that are in close agreement with experimental data from techniques like microwave spectroscopy. rsc.org These methods can predict equilibrium rotational constants and have been used to refine semiexperimental molecular structures to a high degree of accuracy. rsc.orgrsc.org

Ab initio calculations have also been applied to study the gas-phase reactions of related compounds like 3-halocyclohexenes, providing insights into reaction pathways and transition state energies. nih.gov For instance, MP2 level calculations have been used to investigate eliminations and substitutions involving fluoride (B91410) ions. nih.gov Furthermore, these methods are crucial for predicting infrared and Raman spectra, where calculated frequencies and intensities for different conformers can be compared with experimental results to assign vibrational modes. researchgate.net

Table 2: Calculated Energetic Properties of Fluorocyclohexane Conformers

| Method | Property | Equatorial Conformer | Axial Conformer | Energy Difference (kcal/mol) |

| MP2/aug-cc-pVTZ | Relative Free Energy | 0.00 | 0.19 | 0.19 |

| Data from a study on fluorocyclohexane. researchgate.net |

Conformational Analysis and Equilibrium Studies of Fluorinated Cyclohexenes

The introduction of a fluorine atom into the cyclohexene ring significantly influences its conformational preferences and the equilibrium between different spatial arrangements. researchgate.net Theoretical studies are vital for understanding these subtle but important structural effects.

The cyclohexene ring typically adopts a half-chair conformation. This conformation is dissymmetric, and at room temperature, rapid interconversion between the two half-chair forms occurs. lookchem.com Theoretical calculations are essential for modeling this conformational landscape. For substituted cyclohexenes, computational methods can determine the preferred puckering of the ring to alleviate steric strain. For example, in the case of fluorocyclohexane, quantum chemical calculations up to the MP2/aug-cc-pVTZ level have been used to investigate the chair conformations of its axial and equatorial conformers. researchgate.net While no direct experimental investigation of the geometry of many substituted cyclohexenes has been reported, theoretical models provide the primary means of understanding their structure. tandfonline.com

The preference of a fluorine substituent for an axial or equatorial position is a central theme in the conformational analysis of fluorinated cyclohexanes and, by extension, cyclohexenes. masterorganicchemistry.comfiveable.me In the saturated fluorocyclohexane system, the equatorial conformer is generally found to be more stable than the axial one. pearson.comacs.org Experimental studies, supported by theoretical calculations, have quantified this energy difference. rsc.orgcdnsciencepub.com

Theoretical methods like DFT and ab initio calculations are used to compute the relative energies of the axial and equatorial conformers. researchgate.netacs.org For fluorocyclohexane, the energy difference is small, with the equatorial form being more stable by approximately 0.25 kcal/mol. pearson.com This preference is influenced by a combination of steric and electronic effects. In the context of this compound, while the fluorine is attached to an sp²-hybridized carbon and thus does not have a distinct axial or equatorial position in the same way as in a saturated ring, the conformational preferences of other parts of the ring are still influenced by the fluorine atom.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the geometry and stability of fluorinated cyclohexenes. beilstein-journals.org The highly polarized C-F bond can engage in hyperconjugative interactions and electrostatic attractions or repulsions with neighboring functional groups. beilstein-journals.orgresearchgate.net

Reaction Pathway and Transition State Computations for this compound Transformations

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions involving this compound. Through the calculation of potential energy surfaces, reaction pathways and the structures of transition states can be mapped, offering deep insights into the kinetics and thermodynamics of these transformations.

Modeling of Reaction Mechanisms and Energy Barriers

Quantum chemical calculations have been instrumental in determining the viability of different mechanistic pathways for reactions involving this compound. A notable example is the cycloaddition reaction with chlorosulfonyl isocyanate (CSI). Computational studies indicate that this reaction proceeds through a concerted [2+2] cycloaddition mechanism. scribd.comdtic.milnih.gov This pathway is favored over a stepwise mechanism that would involve a dipolar intermediate. dtic.milnih.gov

The preference for the concerted pathway is attributed to the electronic influence of the vinyl fluorine atom. Calculations show that the fluorine substituent significantly raises the energy of the transition state for the stepwise pathway, making it less favorable. dtic.milnih.gov In contrast, the energy of the transition state for the concerted pathway is less affected, thus becoming the preferred reaction channel. dtic.mil These computational findings are supported by experimental evidence, including the low reactivity of this compound with CSI and the stereospecific nature of the products formed. dtic.milnih.gov

Theoretical modeling of gas-phase reactions provides further understanding of fundamental reactivity. For instance, in the related isomer 3-fluorocyclohexene, ab initio calculations have been used to explore reactions with nucleophiles like the fluoride ion. acs.orgnih.govacs.org These studies map out the potential energy surfaces for competing pathways, such as elimination and substitution, and calculate the energy barriers associated with each. The preferred pathway is identified as the one with the lowest energy barrier. For the reaction of fluoride with 3-fluorocyclohexene, an anti 1,4-elimination was found to be the most favorable pathway, although other elimination routes had nearly as stable transition states. acs.orgnih.govacs.org

The table below summarizes computed energy barriers for competing pathways in the reaction of fluoride with 3-fluorocyclohexene, illustrating how computational modeling differentiates between possible mechanisms.

| Reaction Pathway | Stereochemistry | Computational Method | Calculated Relative Barrier (kcal/mol) |

| 1,4-Elimination | anti | MP2/6-31+G | 0.0 |

| 1,4-Elimination | syn | MP2/6-31+G | ~1.0 |

| 1,2-Elimination | anti | MP2/6-31+G | ~1.5 |

| SN2' Substitution | - | MP2/6-31+G | > 10.0 |

| SN2 Substitution | - | MP2/6-31+G** | > 10.0 |

| Table 1: Illustrative calculated relative energy barriers for the gas-phase reaction of 3-fluorocyclohexene with fluoride, based on data from ab initio studies. acs.orgacs.org Note: These values are for the constitutional isomer 3-fluorocyclohexene. |

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry is a key tool for predicting and rationalizing the regioselectivity and stereoselectivity of organic reactions. By comparing the activation energies of transition states leading to different isomers, a prediction of the major product can be made. unimi.it

More detailed computational investigations into selectivity have been performed on the closely related isomer, 3-fluorocyclohexene. acs.orgacs.org Ab initio calculations up to the MP2/6-31+G** level were used to locate transition states for various competing reaction channels with the fluoride ion. acs.org These included:

1,2-Elimination: Removal of a proton and the fluoride from adjacent carbons.

1,4-Elimination: Removal of a proton from the C4 position and the fluoride from C3.

SN2 Substitution: Direct displacement of the fluoride.

SN2' Substitution: Nucleophilic attack at the double bond, leading to an allylic rearrangement.

The calculations explored different stereochemical outcomes, such as syn and anti eliminations. The results indicated that while substitution reactions (SN2 and SN2') had high energy barriers, multiple elimination pathways were energetically accessible. acs.orgacs.org The most favorable pathway was determined to be the anti 1,4-elimination, but the transition states for syn 1,4-elimination and anti 1,2-elimination were found to be very close in energy, suggesting a potential mixture of products under certain conditions. acs.org This demonstrates how computational modeling can dissect complex reaction manifolds to provide detailed predictions about product distribution.

Applications of 1 Fluorocyclohexene and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Fluorinated Organic Molecules

1-Fluorocyclohexene serves as a fundamental building block for accessing a wide range of more complex fluorinated organic molecules. Its vinyl fluoride (B91410) moiety is a key functional handle for a variety of chemical transformations. A facile, two-step method to synthesize 1-fluorocycloalkenes, including this compound, involves the reaction of a 1,1-difluorocycloalkane with anhydrous, neutral alumina (B75360). researchgate.net The required difluoro compounds can be obtained from the corresponding cyclic ketone, providing a straightforward entry into this class of vinyl fluorides. researchgate.net

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, and fluorinated dienes have been developed to react with various dienophiles to produce useful this compound derivatives. thieme-connect.comthieme-connect.com For example, a fluorinated analogue of the Kitahara-Danishefsky's diene, (E)-1-benzyloxy-3-fluoro-1,3-butadiene, can be synthesized via a palladium-catalyzed process and subsequently used in cycloaddition reactions to furnish functionalized this compound scaffolds. thieme-connect.comresearchgate.net

Furthermore, this compound can be derived from the dehydrofluorination of 1,1-difluorocyclohexane (B1205268) in the presence of a catalyst such as a metal fluoride. google.com This positions it as an intermediate in multi-step synthetic sequences starting from simple precursors like cyclohexanone (B45756). google.com These methods highlight the role of this compound as a versatile platform, enabling the introduction of the fluorocyclohexene core into larger, more intricate molecular frameworks.

Table 1: Selected Synthetic Routes to this compound and Its Derivatives

| Starting Material | Key Reagents/Reaction Type | Product Class | Reference |

| 1,1-Difluorocyclohexane | Anhydrous Alumina (Elimination) | This compound | researchgate.net |

| Cyclohexanone | Trifluoroacetic anhydride, then HF | 1,1-Difluorocyclohexane (precursor) | google.com |

| 1,1-Difluorocyclohexane | Dehydrofluorination catalyst | This compound | google.com |

| Fluorinated Diene (e.g., (E)-1-benzyloxy-3-fluoro-1,3-butadiene) | Dienophiles (Diels-Alder Reaction) | This compound derivatives | thieme-connect.comthieme-connect.comresearchgate.net |

Synthons in Medicinal Chemistry Research and Drug Discovery Precursors

The introduction of fluorine into drug candidates can significantly enhance pharmacological properties, including metabolic stability, bioavailability, and binding affinity. sigmaaldrich.comnih.gov Fluorinated building blocks are therefore highly sought after in medicinal chemistry. sigmaaldrich.com this compound and its derivatives represent a valuable class of synthons for creating precursors to biologically active molecules. ontosight.ai

The rigid cyclohexene (B86901) backbone of these compounds allows for precise stereochemical control, which is critical for optimizing interactions with biological targets like enzymes and receptors. ontosight.ai Complex derivatives, such as those with acetamido, amino, and carboxylic acid functional groups, are designed as potential drug candidates for antimicrobial, antiviral, or anticancer activities. ontosight.ai The specific stereochemistry, often indicated by notations like (3S,4R,5S), can be crucial for biological function. ontosight.ai

A notable example is the development of [¹⁸F]FCWAY, a trans-4-fluorocyclohexane analogue of the potent 5-HT1A receptor antagonist WAY 100635, used in positron emission tomography (PET) imaging. nih.gov The synthesis involves a nucleophilic substitution on a suitable precursor, demonstrating how the fluorinated cyclohexane (B81311) core is integrated into complex bioactive molecules. nih.gov Furthermore, the development of synthetic methods to access all-cis-pentafluorocyclohexyl building blocks from the hydrogenation of pentafluorophenyl precursors has opened new avenues for incorporating these highly polar motifs into peptidomimetics and other potential bioactives. nih.gov

Table 2: Examples of this compound Derivatives in a Medicinal Chemistry Context

| Derivative Class | Key Structural Features | Potential Application | Reference |

| (3S,4R,5S)-4-acetamido-5-amino-3-alkoxy-2-fluoro-cyclohexene-1-carboxylic acid | Chiral, multiple functional groups | Drug development (e.g., antimicrobial, antiviral) | ontosight.ai |

| trans-4-Fluorocyclohexanecarboxamides | Fluorinated cyclohexane carboxamide | PET imaging agents (e.g., 5-HT1A receptor ligands) | nih.gov |

| All-cis-pentafluorocyclohexyl derivatives | "Janus" ring system with high polarity | Building blocks for peptidomimetics and bioactives | nih.govresearchgate.net |

| trans-1-Bromo-2-fluorocyclohexane | Dihalogenated cyclohexane | Intermediate for biologically active molecules | ontosight.ai |

Intermediates in the Synthesis of Fluorinated Materials and Polymers

The unique properties imparted by fluorine, such as high thermal stability and chemical inertness, make fluorinated compounds essential in materials science. sigmaaldrich.com Partially fluorinated materials, in contrast to perfluorocarbons, are characterized by increased polarity, which can lead to desirable properties like piezoelectricity in polymers such as poly(vinylidene fluoride) (PVDF). nih.gov this compound and its derivatives serve as key intermediates in the synthesis of specialized fluorinated materials and polymers. ontosight.ai

A significant area of research is the synthesis of materials based on all-cis polyfluorinated cyclohexanes. These "Janus" molecules, with all fluorine atoms on one face of the ring and hydrogens on the other, possess exceptionally large molecular dipole moments. nih.govnih.govresearchgate.net This facial polarity makes them attractive building blocks for creating novel liquid crystals and other advanced materials. nih.govresearchgate.net Recent advances have enabled the direct hydrogenation of multiply-fluorinated aromatics to yield these all-cis fluorocyclohexane (B1294287) products in a single step, greatly improving their accessibility. nih.gov

This unique polarity has also been harnessed to drive the self-assembly of supramolecular polymers. researchgate.netresearchgate.net Monomers based on all-cis-pentafluorocyclohexanol can undergo a kinetically controlled, seeded polymerization to form well-defined nanofibers with unusual double-helical structures. researchgate.net This demonstrates a sophisticated application of fluorinated cyclohexane derivatives in creating precisely structured, "living" polymeric materials.

Table 3: Applications of Fluorocyclohexane Derivatives in Materials Science

| Derivative/Motif | Key Property | Application | Reference |

| All-cis-1,2,4,5-tetrafluorocyclohexane | Facial polarity, large molecular dipole moment | Building blocks for liquid crystals, polar materials | researchgate.net |

| All-cis-pentafluorocyclohexanol derivatives | High polarity, ability to self-assemble | Monomers for living supramolecular polymerization | researchgate.netresearchgate.net |

| Alkyl all-cis-1,2,3,4,5-pentafluorocyclohexyl derivatives | Polar motifs with tunable side chains | Advanced molecular scaffolds, supramolecular assembly | nih.gov |

Stereoselective Transformations to Access Chirality in Fluorinated Scaffolds

The creation of chiral centers with high stereochemical control is a central challenge in modern organic synthesis, particularly for the production of pharmaceuticals. Stereoselective transformations involving this compound and its derivatives provide critical pathways to access chiral fluorinated scaffolds. A reaction is stereoselective when it favors the formation of one stereoisomer over another, while it is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. organicchemistrytutor.com

The reaction of chlorosulfonyl isocyanate (CSI) with this compound proceeds stereospecifically to give chlorosulfonyl β-fluorolactams, demonstrating how the fluorine atom can direct the stereochemical outcome of a cycloaddition. dtic.mil The synthesis of specific stereoisomers of fluorocyclohexanes is crucial for designing new pharmaceuticals and materials. Methodologies for achieving this include stereocontrolled fluorination using electrophilic fluorine sources like Selectfluor®, where reaction conditions can be optimized to achieve high enantiomeric excess.

The development of reagents for stereospecific fluorination, such as enantioenriched alkylcarbastannatranes, allows for the preparation of optically active alkyl fluorides via a stereoinvertive mechanism. nih.gov While this specific example doesn't start with this compound, the principle of using chiral reagents to control the stereochemistry of fluorination is broadly applicable to the synthesis of chiral fluorinated cyclohexanes. Ring-opening reactions of epoxides with fluoride sources can also be highly regio- and stereoselective, providing another powerful strategy for synthesizing fluorine-containing analogues of biologically relevant compounds with defined chirality. researchgate.net These advanced synthetic methods are essential for unlocking the full potential of chiral fluorinated molecules in various scientific fields.

Table 4: Methods for Stereoselective Synthesis of Fluorinated Cyclohexane Scaffolds

| Reaction Type | Reagent/Catalyst | Stereochemical Aspect | Product Type | Reference |

| Cycloaddition | Chlorosulfonyl Isocyanate (CSI) on this compound | Stereospecific | β-Fluorolactams | dtic.mil |

| Electrophilic Fluorination | Selectfluor® with chiral catalysts | Enantioselective | Chiral 2-fluorocyclohexan-1-ones | |

| Nucleophilic Fluorination | Enantioenriched alkylcarbastannatranes with Selectfluor® | Stereospecific (inversion) | Enantioenriched alkyl fluorides | nih.gov |

| Epoxide Ring-Opening | HF-based reagents | Regio- and stereoselective | Fluorohydrins | researchgate.net |

Emerging Research Frontiers and Future Directions in 1 Fluorocyclohexene Chemistry

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of 1-fluorocyclohexene and its derivatives is a key area of ongoing research, with a strong emphasis on developing more sustainable and efficient methods. Traditional fluorination techniques often rely on harsh reagents and conditions, prompting the search for greener alternatives.